molecular formula C35H43Na3O14 B1477869 Zaragozic acid A trisodium salt CAS No. 144541-82-2

Zaragozic acid A trisodium salt

Cat. No. B1477869
CAS RN: 144541-82-2
M. Wt: 756.7 g/mol
InChI Key: XOQORTLVGZYJMB-BDIFPLNKSA-K
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Description

Zaragozic acid A trisodium salt is a potent inhibitor of mammalian, fungal, and Saccharomyces cerevisiae squalene synthase . As a squalene synthase inhibitor, it may produce lower plasma cholesterol levels in primates .


Molecular Structure Analysis

The molecular structure of Zaragozic acid A trisodium salt is characterized by an empirical formula of C35H43O14Na3 . Its molecular weight is 756.68 .


Chemical Reactions Analysis

The chemical reactions involving Zaragozic acid A trisodium salt are not explicitly detailed in the search results .


Physical And Chemical Properties Analysis

Zaragozic acid A trisodium salt is a lyophilized powder that is soluble in DMSO, yielding a clear, colorless to faintly yellow solution . It has a molecular weight of 756.68 .

Scientific Research Applications

Wound Healing Research

Zaragozic acid A trisodium salt has been used in wound healing research. It was used as a component of serum-free medium for human embryonic kidney cells in a wound scratch assay to test its effect on wound healing .

2. Inhibition of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1) This compound has been used as a farnesyl-diphosphate farnesyltransferase 1 (FDFT1) or squalene synthase inhibitor in stromal cells . FDFT1 is an enzyme involved in the synthesis of sterols, and its inhibition can have significant effects on cellular processes.

Cholesterol Synthesis Inhibition

Zaragozic acid A trisodium salt has been used as a cholesterol synthesis inhibitor in T cells . By inhibiting the synthesis of cholesterol, it can affect the function and behavior of these cells.

Squalene Synthase Inhibition

Zaragozic acid A trisodium salt is a potent inhibitor, in vivo and in vitro, of mammalian, fungal and Saccharomyces cervisiae squalene synthase . Squalene synthase is the first committed enzyme in sterol synthesis, catalyzing the reductive condensation of farnesyl pyrophosphate to form squalene.

Lowering Plasma Cholesterol Levels

As a squalene synthase inhibitor, zaragozic acid produces lower plasma cholesterol levels in primates . This makes it a potential candidate for research in cardiovascular health and diseases.

6. Increasing Hepatic LDL Receptor mRNA Levels Treatment of rats with zaragozic acid A caused an increase in hepatic low density lipoprotein (LDL) receptor mRNA levels . This could have implications for the regulation of cholesterol levels in the body.

Safety and Hazards

The safety and hazards associated with Zaragozic acid A trisodium salt are not explicitly detailed in the search results .

Future Directions

The future directions for Zaragozic acid A trisodium salt are not explicitly detailed in the search results .

properties

IUPAC Name

trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O14.3Na/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24;;;/h8-14,19-20,22,26-29,38,45H,4,7,15-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44);;;/q;3*+1/p-3/b14-13+;;;/t19-,20+,22+,26+,27+,28+,29+,33-,34+,35-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQORTLVGZYJMB-BDIFPLNKSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)C(C(C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C[C@H](C)/C=C/C(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)[C@H]([C@H](C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43Na3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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